

An In-depth Technical Guide to the Tantalum-Iodine System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tantalum iodide*

Cat. No.: *B075852*

[Get Quote](#)

This technical guide provides a comprehensive overview of the tantalum-iodine system, with a focus on its phase diagram, the properties of its constituent compounds, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science and chemical synthesis.

Introduction to the Tantalum-Iodine System

The tantalum-iodine system is characterized by the formation of several stable and well-defined **tantalum iodide** compounds. These compounds exhibit a range of oxidation states for tantalum, from +5 down to lower, cluster-type species. The study of this system is crucial for understanding the high-temperature chemistry of tantalum in halogen environments, which has implications for processes such as chemical vapor transport and the synthesis of novel tantalum-containing materials.

Phases and Compounds in the Tantalum-Iodine System

The known compounds in the tantalum-iodine system include tantalum(V) iodide (TaI_5), tantalum(IV) iodide (TaI_4), and a lower halide phase with the stoichiometry $TaI_{2.33}$, which is more accurately represented as a cluster compound, $(Ta_6I_{12})I_2$.^[1]

Tantalum(V) Iodide (TaI_5)

Tantalum(V) iodide, also known as tantalum pentaiodide, is a black crystalline solid.[2][3] It is the highest iodide of tantalum and serves as a common starting material for the synthesis of other **tantalum iodides**. In the solid state, it adopts a dimeric structure, Ta_2I_{10} , where two TaI_5 units are connected through iodide bridges.[2]

Tantalum(IV) Iodide (TaI_4)

Tantalum(IV) iodide is a black solid that can be prepared by the reduction of tantalum(V) iodide.[4] It is sensitive to air and moisture, dissolving in water to form a green solution that eventually precipitates a white solid upon exposure to air.[4] The crystal structure of TaI_4 is triclinic and consists of tetrameric units formed by the bridging of TaI_6 octahedra.[4]

Tantalum Cluster Iodides (e.g., $[Ta_6I_{12}]^{2+}$)

Lower iodides of tantalum exist as cluster compounds. The phase with the empirical formula $TaI_2.33$ is formulated as $(Ta_6I_{12})I_2$, containing the $[Ta_6I_{12}]^{2+}$ cluster cation.[1] This cluster consists of an octahedron of six tantalum atoms, with twelve iodide ligands bridging the edges. These cluster compounds are of significant interest due to their unique structures and bonding.

Phase Diagram of the Tantalum-Iodine System

The equilibrium phase diagram for the tantalum-**tantalum iodide** system has been investigated, revealing the stability regions of the different iodide phases.[1] A simplified representation of the phase relationships is described below.

- TaI_5 : Melts at 496 °C.[3] Another source reports a melting point of 382 °C.[1]
- Eutectic: A eutectic exists between Ta and TaI_5 at 365 °C with a composition of $TaI_4.87$.[1]
- TaI_4 : Decomposes in the temperature range of 395-402 °C into an iodine-rich liquid and the lower iodide phase, $TaI_2.33$.[1]

Quantitative Data

The following tables summarize the key quantitative data for the main compounds in the tantalum-iodine system.

Table 1: Physical Properties of **Tantalum Iodides**

Compound	Formula	Molar Mass (g/mol)	Color	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
Tantalum(V) Iodide	TaI ₅	815.47	Black	496[3] / 382[1]	543[3]	5.8[2]
Tantalum(I V) Iodide	TaI ₄	688.57	Black	398 (decomposes)[4]	-	-

Table 2: Crystallographic Data for **Tantalum Iodides**

Compound	Crystal System	Space Group	a (pm)	b (pm)	c (pm)	α (°)	β (°)	γ (°)
Tantalum(IV) Iodide	Triclinic	P1	707.36	1064.64	1074.99	100.440	89.824	104.392

Data for TaI₄ from a single crystal study.[4]

Experimental Protocols

The determination of the tantalum-iodine phase diagram and the synthesis of its constituent compounds involve high-temperature techniques and handling of air-sensitive materials.

General Method for Phase Diagram Determination

The investigation of the Ta-TaI₅ system is typically carried out using techniques such as differential thermal analysis (DTA) and quenching experiments followed by X-ray diffraction (XRD) analysis.[5][6]

- Sample Preparation: Mixtures of high-purity tantalum metal and iodine are prepared in various compositions inside sealed, evacuated quartz ampoules.

- Equilibration: The ampoules are heated to specific temperatures for extended periods to allow the system to reach equilibrium.
- Thermal Analysis (DTA): The samples are heated and cooled at a controlled rate, and the temperature difference between the sample and a reference material is recorded. Phase transitions are identified by endothermic or exothermic peaks.
- Quenching and XRD: Samples are rapidly cooled (quenched) from their equilibration temperature to room temperature to preserve the high-temperature phase assemblage. The phases present are then identified using powder X-ray diffraction.

Synthesis of Tantalum(V) Iodide (TaI₅)

Tantalum(V) iodide can be synthesized by the direct reaction of tantalum metal with excess iodine at elevated temperatures.

- Reaction: $2 \text{ Ta} + 5 \text{ I}_2 \rightarrow 2 \text{ TaI}_5$
- Procedure: A mixture of tantalum powder and iodine is heated in a sealed, evacuated quartz tube. An exothermic reaction is observed to start at around 370 °C.^[7] The product, TaI₅, can be purified by sublimation.

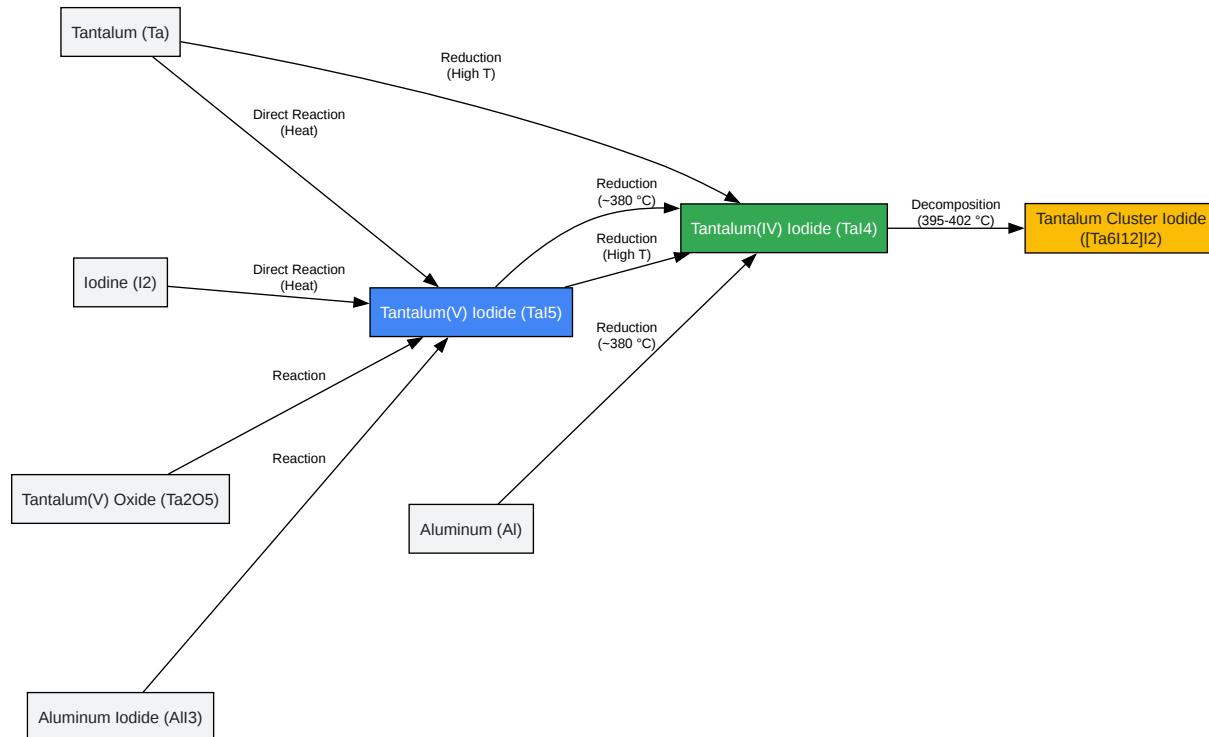
Another reported synthesis involves the reaction of tantalum pentoxide with aluminum triiodide.

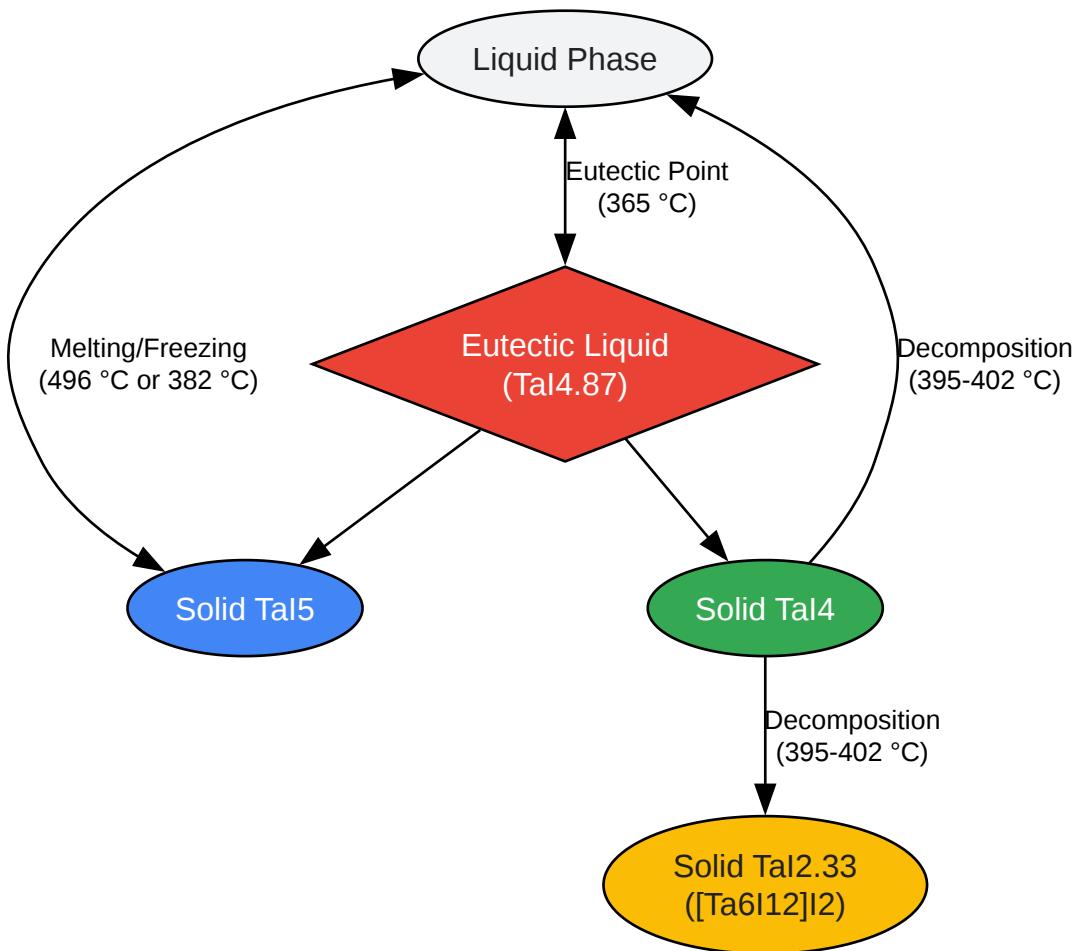
[2]

- Reaction: $3 \text{ Ta}_2\text{O}_5 + 10 \text{ AlI}_3 \rightarrow 6 \text{ TaI}_5 + 5 \text{ Al}_2\text{O}_3$ ^[2]

Synthesis of Tantalum(IV) Iodide (TaI₄)

Tantalum(IV) iodide is prepared by the reduction of TaI₅.


- Reduction by Tantalum: TaI₅ is reacted with tantalum metal in a sealed, evacuated ampoule at an appropriate temperature gradient.^[4]
 - Reaction: $4 \text{ TaI}_5 + \text{Ta} \rightarrow 5 \text{ TaI}_4$
- Reduction by Other Metals: TaI₅ can also be reduced by metals like aluminum, magnesium, or calcium at around 380 °C.^[4] This method may also produce the cluster compound Ta₆I₁₄.


[\[4\]](#)

- Reaction: $3 \text{ TaI}_5 + \text{ Al} \rightarrow 3 \text{ TaI}_4 + \text{ AlI}_3$ [\[4\]](#)

Visualizations

The following diagrams illustrate the synthesis pathways for the different **tantalum iodide** compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Tantalum(V) iodide - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Tantalum » tantalum pentaiodide [webelements.co.uk]
- 4. Tantalum(IV) iodide - Wikipedia [en.wikipedia.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 6. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 7. THE FORMATION OF TANTALUM IODIDES AND IODIDE TANTALUM (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Tantalum-Iodine System]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075852#phase-diagram-of-the-tantalum-iodine-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com